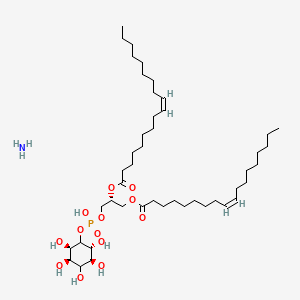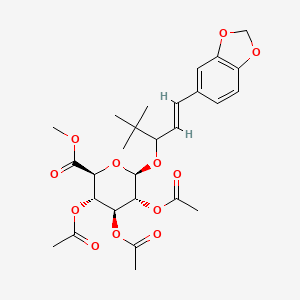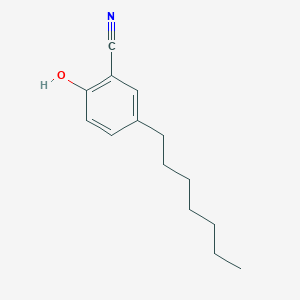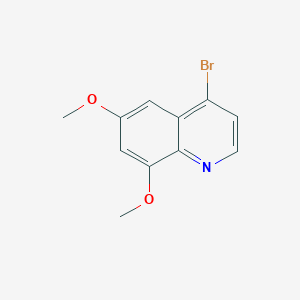
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-ss-camphenilan Aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a member of the sesquiterpene aldehyde family and is known for its distinctive structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Longifolenaldehyde can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidation. The reaction conditions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Longifolenaldehyde often involves the use of biotechnological processes. These methods leverage microbial fermentation to produce the compound in larger quantities. The process involves genetically modified microorganisms that can efficiently convert precursor molecules into Longifolenaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions: Longifolenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Longifolenaldehyde, which can be used in different chemical and industrial applications.
Applications De Recherche Scientifique
Longifolenaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex organic molecules. In biology, it serves as a precursor for bioactive compounds. In medicine, it is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. In industry, it is utilized in the production of fragrances and flavors.
Mécanisme D'action
The mechanism by which Longifolenaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which Longifolenaldehyde is used.
Comparaison Avec Des Composés Similaires
Longifolenaldehyde is compared with other similar compounds, such as Sesquiterpene Aldehydes and Terpenoids . While these compounds share structural similarities, Longifolenaldehyde is unique in its specific chemical properties and applications. Its distinctive structure and reactivity make it a valuable compound in various fields.
Would you like to know more about any specific aspect of Longifolenaldehyde?
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1R,2R,7S,8R,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12-,13-,15+/m1/s1 |
Clé InChI |
PBMHTGOFWRRJFS-HVNMYJMUSA-N |
SMILES isomérique |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3[C@H]2C=O)(C)C |
SMILES canonique |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)



![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)


![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)


![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)

